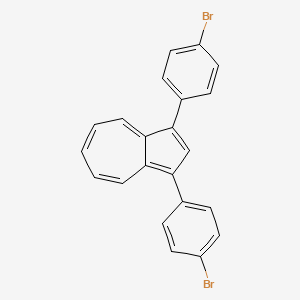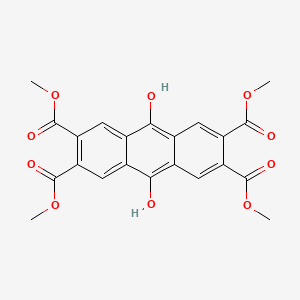![molecular formula C19H19O3P B12530634 [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid CAS No. 652972-62-8](/img/structure/B12530634.png)
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentene ring substituted with a diphenylphosphoryl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid typically involves multiple steps, starting with the formation of the cyclopentene ring followed by the introduction of the diphenylphosphoryl group and the acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of [4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
[4-(Diphenylphosphoryl)cyclopent-2-en-1-yl]acetic acid: shares similarities with other diphenylphosphoryl-substituted compounds and cyclopentene derivatives.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene (4DPAIPN): A compound with diphenylamino groups and dicyanobenzene, known for its redox properties and stability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
652972-62-8 |
|---|---|
分子式 |
C19H19O3P |
分子量 |
326.3 g/mol |
IUPAC名 |
2-(4-diphenylphosphorylcyclopent-2-en-1-yl)acetic acid |
InChI |
InChI=1S/C19H19O3P/c20-19(21)14-15-11-12-18(13-15)23(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-12,15,18H,13-14H2,(H,20,21) |
InChIキー |
AJGCWCVWEUCPDT-UHFFFAOYSA-N |
正規SMILES |
C1C(C=CC1P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Di-tert-butyl-6-[(quinolin-8-yl)amino]phenol](/img/structure/B12530551.png)
-](/img/structure/B12530556.png)
![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
![3-{[(1S)-1-Cyclohexylethyl]amino}propane-1-sulfonic acid](/img/structure/B12530568.png)
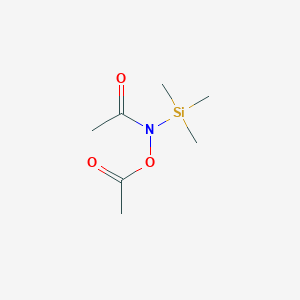


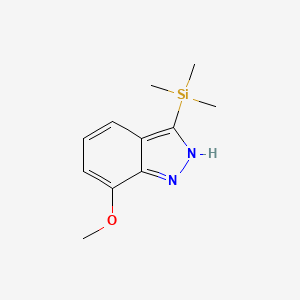
![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)
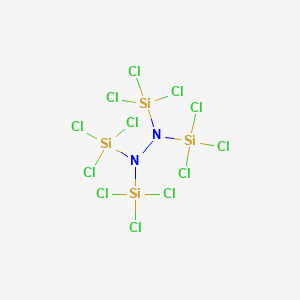
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)
